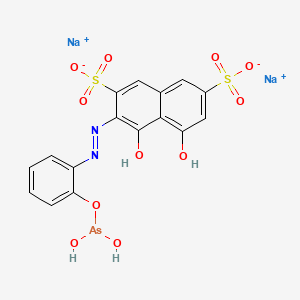
Disodium 3-((2-((dihydroxyarsino)oxy)phenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 282-454-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Métodos De Preparación
Industrial Production Methods: Industrial production methods for EINECS 282-454-1 typically involve large-scale chemical synthesis processes. These methods are designed to ensure high yield and purity of the compound, adhering to stringent industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: EINECS 282-454-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different fields .
Common Reagents and Conditions: Common reagents used in the reactions involving EINECS 282-454-1 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed: The major products formed from the reactions of EINECS 282-454-1 depend on the specific reaction conditions and reagents used. These products are often utilized in further chemical synthesis and industrial applications .
Aplicaciones Científicas De Investigación
EINECS 282-454-1 has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and in biology for studying biochemical pathways. In medicine, it is utilized for developing pharmaceuticals and therapeutic agents. Additionally, it has industrial applications in the production of various chemical products .
Comparación Con Compuestos Similares
EINECS 282-454-1 can be compared with other similar compounds listed in the EINECS inventory. These compounds share similar chemical structures and properties but may differ in their specific applications and effects. Some similar compounds include those with similar molecular formulas and functional groups .
Conclusion
EINECS 282-454-1 is a versatile chemical compound with significant applications in scientific research and industry Its preparation methods, chemical reactions, and mechanism of action make it a valuable compound for various fields
Propiedades
Número CAS |
84215-48-5 |
|---|---|
Fórmula molecular |
C16H11AsN2Na2O11S2 |
Peso molecular |
592.3 g/mol |
Nombre IUPAC |
disodium;3-[(2-dihydroxyarsanyloxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H13AsN2O11S2.2Na/c20-11-7-9(31(24,25)26)5-8-6-13(32(27,28)29)15(16(21)14(8)11)19-18-10-3-1-2-4-12(10)30-17(22)23;;/h1-7,20-23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
Clave InChI |
QTNQKUWSUFYUBN-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)O[As](O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















